molecular formula C9H17ClO2S B6202106 2-cycloheptylethane-1-sulfonyl chloride CAS No. 1506375-66-1

2-cycloheptylethane-1-sulfonyl chloride

Cat. No.: B6202106
CAS No.: 1506375-66-1
M. Wt: 224.7
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Description

2-Cycloheptylethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cycloheptyl ring and an ethane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cycloheptylethane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting the thiol group to a sulfonyl chloride group . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of hydrogen peroxide and thionyl chloride is favored due to the high yields and mild reaction conditions . The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cycloheptylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions, forming stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.

Uniqueness

2-Cycloheptylethane-1-sulfonyl chloride is unique due to its cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and form products that may not be achievable with simpler sulfonyl chlorides .

Properties

CAS No.

1506375-66-1

Molecular Formula

C9H17ClO2S

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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